1-Benzyl-5-nitro-1H-indazole

Descripción general

Descripción

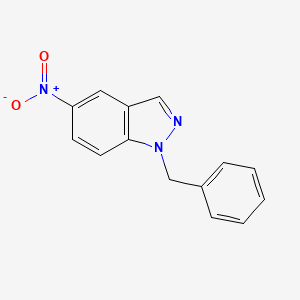

1-Benzyl-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C14H11N3O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a benzyl group attached to the nitrogen atom at position 1 and a nitro group at position 5 of the indazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitro-1H-indazole can be synthesized through various methods. One common approach involves the nitration of 1-benzylindazole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-Benzyl-5-amino-1H-indazole.

Substitution: Various substituted indazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives of the indazole ring.

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

1-Benzyl-5-nitro-1H-indazole derivatives have demonstrated significant effectiveness against various protozoan parasites, notably those responsible for Chagas disease and leishmaniasis. Research indicates that these compounds exhibit potent activity against Trypanosoma cruzi and Leishmania species.

Case Study: Leishmaniasis Treatment

A study evaluated a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana. The results showed:

- Promastigote Stage Activity : Several compounds exhibited IC50 values comparable to amphotericin B, a standard treatment for leishmaniasis.

- Cytotoxicity : The compounds were tested for cytotoxic effects on mouse peritoneal macrophages, revealing a favorable selectivity index (SI) which indicates low toxicity to host cells while effectively targeting the parasites .

Antitumor Properties

The compound has also been investigated for its potential antitumor effects. The nitro group at the 5-position of the indazole ring is believed to play a crucial role in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Case Study: Cancer Cell Lines

In vitro studies have shown that this compound derivatives can inhibit the proliferation of various cancer cell lines. The mechanism involves:

- Induction of Apoptosis : The generation of ROS leads to oxidative stress within cancer cells, triggering apoptotic pathways.

- Selectivity : These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .

Comparison of Biological Activities

The following table summarizes the biological activities and effective concentrations (IC50) of different derivatives of this compound:

| Compound | Target Organism | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3-Alkoxy-1-benzyl-5-nitroindazole NV6 | Leishmania amazonensis | 0.54 | >10 |

| 3-Alkoxy-1-benzyl-5-nitroindazole NV8 | Leishmania infantum | 0.68 | >12 |

| 3-Alkoxy-1-benzyl-5-nitroindazole NV10 | Trypanosoma cruzi | 0.75 | >15 |

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

1-Benzyl-1H-indazole: Lacks the nitro group, resulting in different chemical and biological properties.

5-Nitro-1H-indazole: Lacks the benzyl group, affecting its solubility and reactivity.

1-Benzyl-3-nitro-1H-indazole: The nitro group is positioned differently, leading to variations in its chemical behavior.

Uniqueness: 1-Benzyl-5-nitro-1H-indazole is unique due to the specific positioning of the benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

1-Benzyl-5-nitro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.

Chemical Structure and Properties

This compound (CAS No. 23856-20-4) consists of a benzyl group at the 1-position and a nitro group at the 5-position of the indazole ring. This configuration is significant as it influences both the chemical reactivity and biological activity of the compound. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Leishmania species, where derivatives of the compound showed comparable activity to established treatments like amphotericin B. Specifically, compounds derived from 3-alkoxy-1-benzyl-5-nitroindazole demonstrated significant in vitro efficacy against both promastigote and amastigote stages of L. amazonensis, L. infantum, and L. mexicana .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit specific cancer cell lines, with IC50 values indicating its potency. For instance, a recent study found that modifications of the compound showed promising results against HER2-positive cancer cells, with IC50 values ranging from 3 to 18 nM . The mechanism involves interaction with molecular targets that are critical for cancer cell proliferation.

The biological effects of this compound are primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with DNA and proteins within cells, leading to cytotoxic effects on pathogens and cancer cells alike. Additionally, the benzyl group enhances lipophilicity, facilitating cellular uptake and distribution .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-1H-indazole | Lacks nitro group | Reduced antimicrobial activity |

| 5-Nitro-1H-indazole | Lacks benzyl group | Limited solubility |

| 3-Alkoxy derivatives | Enhanced solubility | Increased antileishmanial activity |

This comparison highlights how structural variations influence both chemical behavior and biological efficacy.

Study on Antileishmanial Activity

A significant investigation into the antileishmanial properties of 3-alkoxy derivatives of 1-benzyl-5-nitroindazole revealed that certain compounds (e.g., NV6 and NV8) displayed potent activity against both life stages of Leishmania species. Electron microscopy confirmed structural damage in treated promastigotes, supporting their potential as effective antileishmanial agents .

Study on Anticancer Effects

In another study focused on anticancer applications, derivatives of this compound were tested against HER2-positive cancer cell lines. The results indicated significant inhibition of cell viability at concentrations that suggest potential for therapeutic development .

Propiedades

IUPAC Name |

1-benzyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)13-6-7-14-12(8-13)9-15-16(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACWEIWGSHNESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620662 | |

| Record name | 1-Benzyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23856-20-4 | |

| Record name | 1-Benzyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 1-Benzyl-5-nitro-1H-indazole?

A1: The crystal structure reveals that the asymmetric unit of this compound consists of two independent molecules linked by a C—H⋯O hydrogen bond []. This dimeric unit further interacts with neighboring units through π–π stacking interactions []. Understanding these intermolecular interactions can be crucial for predicting the compound's physical properties, such as solubility and melting point, and can also guide further research into its potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.